N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide
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Overview
Description
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide is a complex organic compound characterized by its multiple methoxy groups and isoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide typically involves the following steps:
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Formation of the Isoquinoline Derivative: : The initial step involves the synthesis of the 6,7-dimethoxyisoquinoline derivative. This can be achieved through the Pomeranz–Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions .
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Coupling Reaction: : The next step is the coupling of the isoquinoline derivative with a dimethoxyphenyl compound. This is usually done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base .
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Amidation: : The final step involves the formation of the benzamide group. This can be achieved through the reaction of the coupled product with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives .
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Reduction: : Reduction reactions can target the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative .
Common Reagents and Conditions
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide
- N-[2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl]-2-methoxy-5-methylbenzamide
Uniqueness
N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,6-dimethoxybenzamide is unique due to its specific arrangement of methoxy groups and the presence of both isoquinoline and benzamide moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C29H30N2O7 |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C29H30N2O7/c1-33-22-8-7-9-23(34-2)28(22)29(32)31-20-16-27(38-6)25(36-4)14-18(20)12-21-19-15-26(37-5)24(35-3)13-17(19)10-11-30-21/h7-11,13-16H,12H2,1-6H3,(H,31,32) |
InChI Key |
JTHFNGYHGMMENP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
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